1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Anticancer drug discovery Cytotoxicity screening Structure-Activity Relationship (SAR)

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 1024057-48-4) is a fully synthetic, polysubstituted 4,5,6,7-tetrahydroindol-4-one derivative bearing a 3-acetylphenyl substituent at N1, a 4-bromophenyl group at C2, and a methyl group at the 6-position of the cyclohexenone ring. It belongs to the broader class of 4,5,6,7-tetrahydroindol-4-ones, a scaffold recognized as a valuable starting point for synthesizing polyheterocyclic structures with medicinal and optoelectronic applications.

Molecular Formula C23H20BrNO2
Molecular Weight 422.322
CAS No. 1024057-48-4
Cat. No. B2452866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
CAS1024057-48-4
Molecular FormulaC23H20BrNO2
Molecular Weight422.322
Structural Identifiers
SMILESCC1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)C)C4=CC=C(C=C4)Br)C(=O)C1
InChIInChI=1S/C23H20BrNO2/c1-14-10-22-20(23(27)11-14)13-21(16-6-8-18(24)9-7-16)25(22)19-5-3-4-17(12-19)15(2)26/h3-9,12-14H,10-11H2,1-2H3
InChIKeyDROBNEXUPRNPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 1024057-48-4): Core Structural Identity and Procurement-Relevant Class Context


1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 1024057-48-4) is a fully synthetic, polysubstituted 4,5,6,7-tetrahydroindol-4-one derivative bearing a 3-acetylphenyl substituent at N1, a 4-bromophenyl group at C2, and a methyl group at the 6-position of the cyclohexenone ring . It belongs to the broader class of 4,5,6,7-tetrahydroindol-4-ones, a scaffold recognized as a valuable starting point for synthesizing polyheterocyclic structures with medicinal and optoelectronic applications [1]. The compound has a molecular formula of C₂₃H₂₀BrNO₂ and a molecular weight of 422.32 g/mol, with the InChI Key DROBNEXUPRNPID-UHFFFAOYSA-N . Its substitution pattern—specifically the combination of a meta-acetylphenyl N1-substituent, a para-bromophenyl C2-substituent, and a single 6-methyl group—distinguishes it from other commercially catalogued tetrahydroindol-4-one analogs, which more commonly feature 6-phenyl, 6,6-dimethyl, or unsubstituted cyclohexenone rings .

Why Generic Substitution Is Hazardous for 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1024057-48-4)


Within the 4,5,6,7-tetrahydroindol-4-one class, small modifications to the N1-aryl, C2-aryl, and 6-substituents produce large variations in lipophilicity, target engagement, and cytotoxicity profiles, making interchange without confirmatory data hazardous [1]. The target compound's 3-acetylphenyl N1-substituent introduces a hydrogen-bond-accepting carbonyl at the meta position, a feature absent in the 4-acetylphenyl regioisomer and in N1-(3-chlorophenyl) or N1-(2-methylphenyl) analogs, which alters both electronic distribution across the indole core and intermolecular binding interactions . The 6-methyl group (vs. 6-phenyl or 6,6-dimethyl) modulates the conformational flexibility of the cyclohexenone ring, directly affecting the spatial presentation of the C2-4-bromophenyl group to hydrophobic binding pockets [1]. A structurally characterized close analog, 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one, is commercially available from Biosynth (ZQB11813) at $900 per size with a 2-3 week lead time ; substituting this 6-phenyl analog for the 6-methyl target without corroborating equivalence data would introduce an unvalidated steric and lipophilic perturbation at a position critical for biological recognition [2].

Quantitative Differentiation Evidence for 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1024057-48-4) vs. Structural Analogs


Substituent-Dependent Cytotoxicity: 6-Methyl vs. 6-Phenyl vs. 6,6-Dimethyl in the Tetrahydroindol-4-one Scaffold

The 6-position substitution on the tetrahydroindol-4-one cyclohexenone ring is a documented determinant of cytotoxic potency. In a systematic study by Mohareb and Abdelaziz (2013), 4,5,6,7-tetrahydroindole derivatives bearing varied substituents were evaluated against three human tumor cell lines (MCF-7 breast adenocarcinoma, NCI-H460 non-small cell lung cancer, SF-268 CNS cancer) with doxorubicin as a reference [1]. Several compounds exhibited inhibitory effects exceeding those of doxorubicin, establishing that the tetrahydroindole scaffold is sensitive to substitution pattern changes. While the specific target compound 1024057-48-4 was not directly included in this published panel, the class-level inference is that its unique 6-methyl (monosubstituted) cyclohexenone ring—in contrast to the 6-phenyl analog (Biosynth ZQB11813) and the 6,6-dimethyl analogs common in the literature—presents a distinct steric environment at the C6 position, which is known to influence ring conformation and, consequently, the vector of the C2-4-bromophenyl group presented to biological targets [2]. The 6-methyl substitution confers lower lipophilicity and smaller steric bulk than 6-phenyl or 6,6-dimethyl, potentially yielding a differentiated cytotoxicity and selectivity window that cannot be assumed equivalent without direct comparative assay data.

Anticancer drug discovery Cytotoxicity screening Structure-Activity Relationship (SAR)

N1-Acetylphenyl Regiochemistry: 3-Acetyl vs. 4-Acetyl Substitution and Impact on Molecular Recognition

The target compound bears a 3-acetylphenyl group at the N1 position, placing the acetyl carbonyl at the meta position relative to the indole nitrogen. The regioisomeric 4-acetylphenyl analog (1-(4-acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one) is also catalogued as a separate chemical entity . In the broader indole SAR literature, the repositioning of hydrogen-bond-accepting carbonyl groups from para to meta on the N1-phenyl ring alters the directionality of key hydrogen-bond interactions with target proteins and modifies the π-electron distribution across the indole core, which in turn affects binding affinity to aromatic residues in hydrophobic pockets [1]. The meta-acetyl orientation of 1024057-48-4 creates a distinct three-dimensional pharmacophore that cannot be reproduced by the para-acetyl regioisomer, making these compounds non-interchangeable in any assay context where the N1-aryl group contributes to target engagement.

Medicinal chemistry Regioisomer differentiation Hydrogen-bond pharmacophore

C2-4-Bromophenyl vs. C2-Methyl: Halogen Bonding and Lipophilicity-Driven Differentiation

The target compound carries a 4-bromophenyl group at the C2 position. A closely catalogued analog, 1-(3-acetylphenyl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 1023540-36-4), replaces this bromophenyl with a methyl group at C2, reducing molecular weight from 422.32 Da to 281.35 Da and eliminating both the aromatic ring and the halogen atom . The 4-bromophenyl substituent of 1024057-48-4 provides: (a) a substantially larger hydrophobic surface area for interactions with lipophilic protein pockets, (b) a bromine atom capable of forming halogen bonds (C-Br···O/N interactions) with protein backbone carbonyls or side-chain acceptors—a well-established feature in structure-based drug design [1], and (c) a calculated logP increase of approximately 2-3 units compared to the 2-methyl analog, based on the incremental contribution of the 4-bromophenyl fragment. These three properties are entirely absent in the 2-methyl analog, making the two compounds functionally non-equivalent in any assay system sensitive to hydrophobic or halogen-bonding interactions.

Halogen bonding Lipophilicity engineering Lead optimization

Procurement Accessibility and Lead Time Differentiation vs. Closest Commercial Analog

The structurally closest commercially catalogued compound to 1024057-48-4 is 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one, available from Biosynth (catalog ZQB11813) at a uniform price of $900.00 across all sizes (10 mg to 250 mg), with a stated lead time of 2-3 weeks . This analog differs by a single substitution: 6-phenyl instead of 6-methyl, increasing the molecular weight from 422.32 to 498.42 g/mol. The target compound 1024057-48-4 is listed by multiple chemical catalog providers (including BenchChem and EvitaChem) as a research-grade screening compound, typically at 95%+ purity, but bespoke synthesis may be required depending on stock availability . The procurement-relevant differentiation is that the 6-methyl target is a smaller, less lipophilic molecule with a distinct CAS registry number, which may be preferred in fragment-based or ligand-efficiency-optimized campaigns where minimizing molecular weight per heavy atom is prioritized. Researchers must confirm stock status directly with suppliers and should not assume that ordering the 6-phenyl Biosynth analog yields an equivalent chemical entity.

Chemical procurement Supply chain Catalog compound sourcing

Recommended Application Scenarios for 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one (1024057-48-4) Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Exploring 6-Position Steric Effects on Tetrahydroindol-4-one Cytotoxicity

The 6-methyl substitution of 1024057-48-4 provides a mono-substituted cyclohexenone ring that is sterically and conformationally distinct from both 6-phenyl (Biosynth ZQB11813) and 6,6-dimethyl analogs. Researchers systematically varying the 6-position to correlate ring substitution with cytotoxicity can use this compound to fill a gap in the SAR matrix between unsubstituted and disubstituted analogs. Coupling this compound with the established class-level cytotoxicity data (doxorubicin-referenced MCF-7, NCI-H460, SF-268 panels) [1] enables quantitative determination of whether mono-methylation at C6 enhances or diminishes tumor cell selectivity relative to the 6-phenyl and 6,6-dimethyl benchmarks.

Halogen Bonding and Lipophilic Interaction Probes Targeting Bromodomain or Kinase ATP-Binding Sites

The C2-4-bromophenyl group of 1024057-48-4 provides a bromine atom suitable for halogen-bonding interactions (C-Br···O/N) with backbone carbonyls or side-chain acceptors in protein binding pockets [2]. When paired with the 3-acetylphenyl N1-substituent, this compound can serve as a probe for assessing whether simultaneous halogen-bond and hydrogen-bond pharmacophoric elements improve binding affinity relative to non-halogenated controls (e.g., the 2-methyl analog CAS 1023540-36-4). This is particularly relevant for bromodomain-containing proteins or kinases where halogenated aromatic rings are known affinity drivers.

Fragment-Based or Ligand-Efficiency-Driven Lead Discovery Campaigns

With a molecular weight of 422.32 Da and a single methyl group at C6, this compound is significantly lighter and less lipophilic than the commercially available 6-phenyl analog (MW 498.42 Da). For medicinal chemistry programs prioritizing ligand efficiency (binding affinity per heavy atom) or seeking to reduce logP to improve ADME properties, the 6-methyl target offers a more fragment-like or lead-like starting point, provided confirmatory binding or cellular activity data support its selection over larger analogs.

Regioisomeric Selectivity Profiling Between meta-Acetyl and para-Acetyl N1-Substituted Indoles

The 3-acetylphenyl (meta) N1-substitution of 1024057-48-4 distinguishes it from the 4-acetylphenyl (para) regioisomers catalogued elsewhere. In drug discovery programs where the N1-aryl group engages a specific sub-pocket of a target protein, comparative testing of the meta vs. para acetyl regioisomers is essential to define the optimal hydrogen-bond vector. Procuring this compound enables direct comparison with the para-acetyl regioisomer, establishing whether the meta orientation confers superior affinity, selectivity, or cellular potency in the target of interest.

Quote Request

Request a Quote for 1-(3-acetylphenyl)-2-(4-bromophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.